Ammonium nickel (II) sulfate hexahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium nickel (II) sulfate hexahydrate can be synthesized by mixing warm saturated solutions of nickel (II) sulfate and ammonium sulfate in a 1:1 molar ratio. The reaction solution is then evaporated until a crystalline precipitate forms . Another method involves preparing a reaction aqueous solution containing nickel (II), ammonium, and sulfate, followed by crystallization at temperatures ranging from -5°C to 40°C .

Industrial Production Methods

Industrial production of this compound often involves the extraction of nickel (II) from toxic waste products, such as waste chemical nickel plating solutions. The waste solution is concentrated by evaporation, and the target product is crystallized from the reaction solution .

Chemical Reactions Analysis

Types of Reactions

Ammonium nickel (II) sulfate hexahydrate undergoes various chemical reactions, including:

Oxidation and Reduction: Nickel (II) can be reduced to nickel (0) or oxidized to nickel (III) under specific conditions.

Substitution: Nickel (II) ions can form complex ions with ligands such as ammonia, resulting in compounds like [Ni(NH3)6]2+.

Common Reagents and Conditions

Common reagents used in reactions with this compound include ammonia, which forms a blue complex ion with nickel (II) hydroxide . The conditions for these reactions typically involve aqueous solutions and controlled temperatures.

Major Products Formed

The major products formed from reactions involving this compound include nickel complexes and various nickel salts, depending on the reagents and conditions used .

Scientific Research Applications

Ammonium nickel (II) sulfate hexahydrate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: It is employed in studies involving nickel’s biological effects and interactions with biomolecules.

Medicine: Research on nickel-based compounds for potential therapeutic applications often involves this compound.

Industry: It is used in electroplating, metal finishing, and as a dye mordant

Mechanism of Action

The mechanism by which ammonium nickel (II) sulfate hexahydrate exerts its effects involves the interaction of nickel (II) ions with various molecular targets. Nickel (II) can form complexes with ligands, influencing the activity of enzymes and other proteins. The pathways involved include the formation of coordination complexes and the modulation of redox reactions .

Comparison with Similar Compounds

Similar Compounds

Nickel (II) sulfate hexahydrate: Similar in composition but lacks the ammonium component.

Cobalt (II) sulfate: Shares similar properties but contains cobalt instead of nickel.

Copper (II) sulfate: Another similar compound with copper as the central metal ion.

Uniqueness

Ammonium nickel (II) sulfate hexahydrate is unique due to its double salt nature, combining both ammonium and nickel sulfate. This combination provides distinct properties, such as enhanced solubility and specific applications in electroplating and metal finishing .

Biological Activity

Ammonium nickel (II) sulfate hexahydrate, a compound with the formula (NH4)2[Ni(SO4)2]⋅6H2O, is of significant interest in various scientific fields due to its biological activity and potential applications. This article explores its biological effects, mechanisms of action, and relevant case studies.

- Molecular Weight : 282.83 g/mol

- Solubility : Soluble in water

- Appearance : Green crystalline solid

Biological Activity Overview

This compound has been studied for its effects on various biological systems. Research indicates that nickel compounds can influence cellular processes, including oxidative stress responses, neurotoxicity, and metabolic pathways.

1. Oxidative Stress and Neurotoxicity

Nickel ions are known to induce oxidative stress, which can lead to cellular damage. A study highlighted that exposure to nickel compounds, including ammonium nickel sulfate, resulted in alterations in hippocampal integrity and behavior in mice models, suggesting potential neurotoxic effects . The mechanism involves increased production of reactive oxygen species (ROS) and subsequent cellular damage.

2. Cellular Mechanisms

The biological activity of this compound is mediated through several pathways:

- Activation of Stress Response Pathways : Nickel exposure activates various stress response pathways, including those involving heat shock proteins and antioxidant defenses.

- Impact on Gene Expression : Studies have shown that nickel compounds can alter the expression of genes involved in stress responses and metabolic processes .

Case Study 1: Neurotoxic Effects

A study investigated the neurotoxic effects of nickel compounds on adult mice. The results demonstrated that chronic exposure to ammonium nickel sulfate led to significant behavioral changes and alterations in brain chemistry, particularly affecting serotonin receptor binding .

| Parameter | Control Group | Nickel Exposure Group |

|---|---|---|

| Body Weight (g) | 25.4 | 23.8 |

| Food Intake (g/day) | 15.0 | 20.5 |

| Serotonin Receptor Binding (pmol/g) | 120 | 85 |

Case Study 2: Phytoremediation Applications

Research on the extraction of ammonium nickel sulfate hexahydrate from hyperaccumulating plants has shown its potential in sustainable nickel recovery processes. The study emphasized the role of specific plant species in accumulating nickel from soil, which can be processed to yield this compound for various applications .

Toxicological Profile

This compound exhibits several toxicological properties:

- Acute Toxicity : Classified as harmful upon ingestion and inhalation .

- Sensitization Potential : It has been noted for causing skin and respiratory sensitization .

- Carcinogenic Potential : Nickel compounds are classified as Group 1 carcinogens by IARC, indicating sufficient evidence for their carcinogenicity in humans .

Summary of Findings

The biological activity of this compound is multifaceted, with implications for neurotoxicity, oxidative stress responses, and potential applications in phytoremediation. While it holds promise for certain applications, its toxicological profile necessitates careful handling and further research into its long-term effects on health and the environment.

Properties

Molecular Formula |

H16NNiO10S+ |

|---|---|

Molecular Weight |

280.89 g/mol |

IUPAC Name |

azanium;nickel(2+);sulfate;hexahydrate |

InChI |

InChI=1S/H3N.Ni.H2O4S.6H2O/c;;1-5(2,3)4;;;;;;/h1H3;;(H2,1,2,3,4);6*1H2/q;+2;;;;;;;/p-1 |

InChI Key |

KQXUCBOWNKRPMO-UHFFFAOYSA-M |

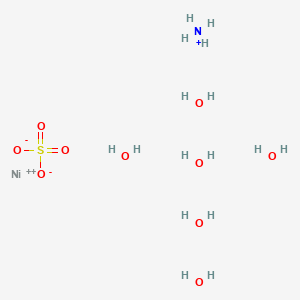

Canonical SMILES |

[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Ni+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.